![molecular formula C11H19NO2 B14382163 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal CAS No. 88652-89-5](/img/structure/B14382163.png)
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of a morpholine ring and a butanal group, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal typically involves the reaction of 3,3-dimethylbutanal with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The choice of raw materials and reaction conditions is critical to achieving cost-effective and sustainable production.
化学反应分析
Types of Reactions
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-3-morpholin-4-ylpropanal
- N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
- 3-[(Benzyloxycarbonyl)amino]propionaldehyde
Uniqueness
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal is unique due to its specific structural features, such as the presence of both a morpholine ring and a butanal group
属性
CAS 编号 |
88652-89-5 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-(morpholin-4-ylmethylidene)butanal |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10(9-13)8-12-4-6-14-7-5-12/h8-9H,4-7H2,1-3H3 |
InChI 键 |
KMSSUAUWBZZXNO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=CN1CCOCC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
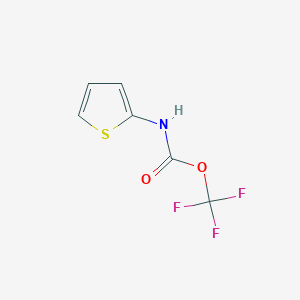
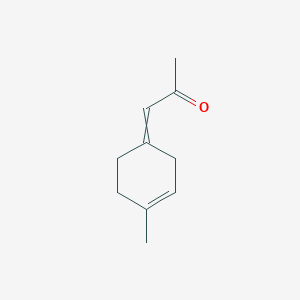
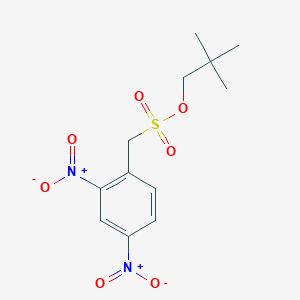
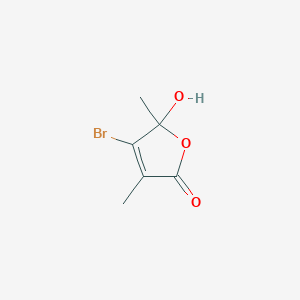
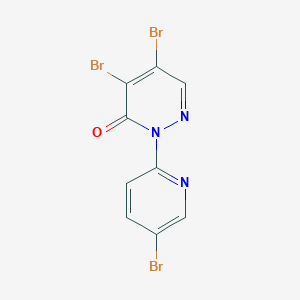
![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
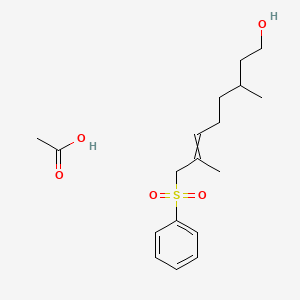
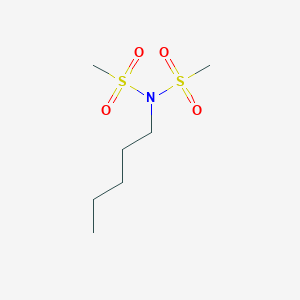
![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)

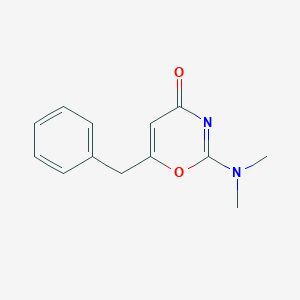
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
